molecular formula C8H11NOS B1375199 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one CAS No. 1342614-44-1

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No. B1375199
M. Wt: 169.25 g/mol
InChI Key: FLSBSCXHPKJRAN-UHFFFAOYSA-N
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Description

The compound “1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the propan-2-yl (or isopropyl) group and the ethan-1-one group suggest that this compound may have unique properties compared to other thiazoles.


Molecular Structure Analysis

Thiazoles have a five-membered ring with varying degrees of aromaticity. They can participate in hydrogen bonding, which can affect their physical and chemical properties . The presence of the isopropyl and ethan-1-one groups may also influence the compound’s overall structure and properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Thiazoles are generally stable compounds that can exhibit both basic and acidic properties . The presence of the isopropyl and ethan-1-one groups may influence properties such as solubility, melting point, and boiling point.

Scientific Research Applications

Antioxidant Potential Analysis

  • QSAR-Analysis of Derivatives : A study by (І. Drapak et al., 2019) explored the antioxidant activities of derivatives of a compound structurally similar to 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one. The QSAR-analysis provided insights into the theoretical design of new potential antioxidants.

Synthetic Chemistry and Molecular Structure

  • Synthesis of Dihydroisoxazoles : Research by (Kristin A. Milinkevich et al., 2008) detailed the synthesis of dihydroisoxazoles from compounds including 1-(thiazol-5-yl)ethanones, showcasing the compound's role in the creation of complex molecular structures.

  • Crystal Engineering Applications : A study by (C. J. Matthews et al., 2003) discussed the use of a structurally related compound in crystal engineering, demonstrating the compound's relevance in molecular architecture.

Corrosion Inhibition

  • Inhibition of Iron Corrosion : (S. Kaya et al., 2016) conducted a study on thiazole derivatives to predict their corrosion inhibition performances, suggesting potential applications of related compounds in corrosion protection.

Pharmaceutical Research

  • Psychotropic and Antimicrobial Activities : A paper by (A. Zablotskaya et al., 2013) synthesized and characterized derivatives of thiazol compounds, finding them active in psychotropic, anti-inflammatory, cytotoxic, and antimicrobial screenings, indicating the pharmaceutical relevance of related compounds.

  • Anticancer and Antimicrobial Studies : (A. Viji et al., 2020) analyzed a molecule containing a thiazol component, highlighting its potential in antimicrobial activity and as an anticancer agent.

Molecular Aggregation Studies

  • Molecular Aggregation in Organic Solutions : The study by (A. Matwijczuk et al., 2016) examined the aggregation processes of compounds similar to 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one in various organic solvents, contributing to our understanding of molecular interactions in different environments.

Quantum Chemical Analysis

  • Molecular Docking and Quantum Chemical Analysis : Research by (K. Venil et al., 2021) involved quantum chemical analysis and molecular docking studies of a thiazol derivative, offering insights into the molecule's reactivity and potential biological applications.

properties

IUPAC Name

1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-5(2)8-9-7(4-11-8)6(3)10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSBSCXHPKJRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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